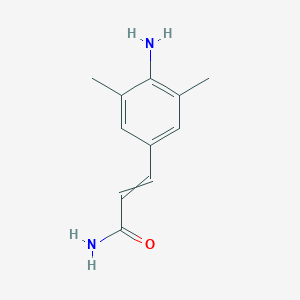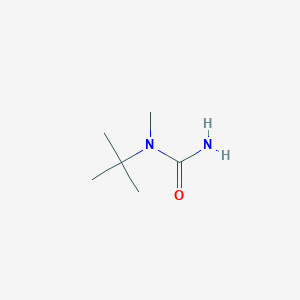
N-tert-Butyl-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-Butyl-N-methylurea: is an organic compound belonging to the class of ureas It is characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-tert-Butyl-N-methylurea involves the reaction of tert-butylamine with methyl isocyanate.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of tert-butylamine with methyl carbamoyl chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods. The reactions are optimized for high yield and purity, and the products are typically purified through distillation or recrystallization .
化学反応の分析
Types of Reactions:
Substitution Reactions: N-tert-Butyl-N-methylurea can undergo substitution reactions where the tert-butyl or methyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and alkylating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: The major products depend on the substituents introduced.
Oxidation and Reduction Reactions: These reactions can lead to the formation of various oxidized or reduced derivatives of this compound.
科学的研究の応用
Chemistry: N-tert-Butyl-N-methylurea is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of N-tert-Butyl-N-methylurea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites. The tert-butyl and methyl groups play a crucial role in its binding affinity and specificity .
類似化合物との比較
N-tert-Butylurea: Similar in structure but lacks the methyl group.
N-methylurea: Similar in structure but lacks the tert-butyl group.
Tetramethylurea: Contains four methyl groups instead of tert-butyl and methyl groups.
Uniqueness: N-tert-Butyl-N-methylurea is unique due to the presence of both tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
特性
CAS番号 |
216142-80-2 |
|---|---|
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC名 |
1-tert-butyl-1-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9) |
InChIキー |
RTSUXCDLIDGDAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N(C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


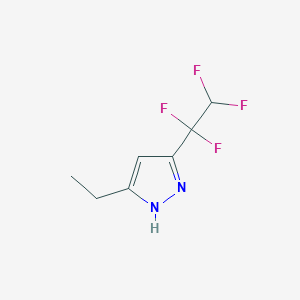
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
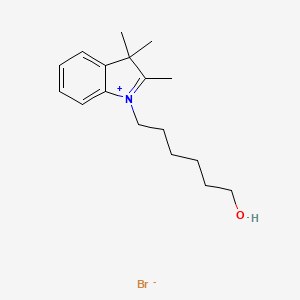
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
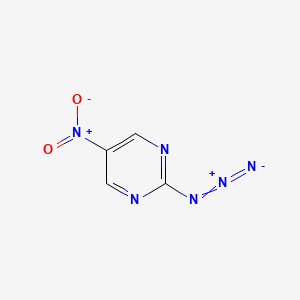
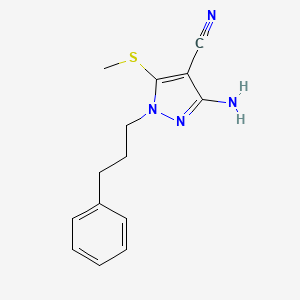
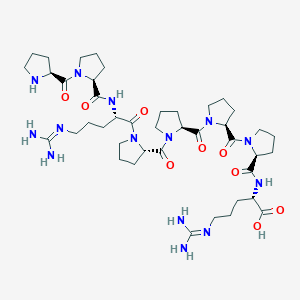
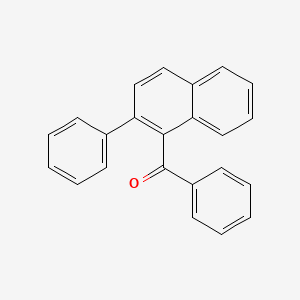

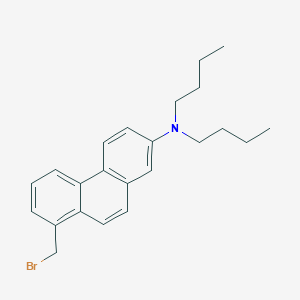
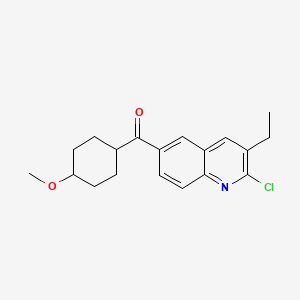
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
